molecular formula C11H11F6N3O B5642647 1-Pyridin-3-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea

1-Pyridin-3-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea

Cat. No.: B5642647
M. Wt: 315.21 g/mol
InChI Key: UKUKSUJJSYDZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyridin-3-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea is a synthetic organic compound characterized by the presence of a pyridine ring and a trifluoromethyl group. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making it a valuable moiety in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridin-3-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of pyridine derivatives with trifluoromethylating agents under controlled conditions. For instance, the reaction of 3-methylpyridine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Pyridin-3-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Pyridin-3-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pyridin-3-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it can inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Pyridin-3-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea is unique due to its specific trifluoromethylation pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-pyridin-3-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F6N3O/c1-2-9(10(12,13)14,11(15,16)17)20-8(21)19-7-4-3-5-18-6-7/h3-6H,2H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUKSUJJSYDZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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